Naquotinib mesylate
説明
ナクチニブメシル酸塩は、第3世代の上皮成長因子受容体チロシンキナーゼ阻害剤です。 非小細胞肺がんに多く見られる上皮成長因子受容体の特定の変異を標的とするように開発されました 。 この化合物は、L858R、エクソン19欠失、T790Mなどの変異に対して特に有効であり、非小細胞肺がんの抵抗性形態を治療するための有望な候補となります .
2. 製法
合成経路と反応条件: ナクチニブメシル酸塩の合成には、ピラジンカルボキサミドコアの形成、および必要な置換基を導入するためのその後の官能基化を含む複数のステップが含まれます。 主要なステップには次のものが含まれます。
- 環化反応によるピラジン環の形成。
- アミド化反応によるカルボキサミド基の導入。
- ピラジン環のさまざまな置換基による官能基化により、その阻害活性を強化します .
工業生産方法: ナクチニブメシル酸塩の工業生産は、一般的に、高収率と高純度を保証するために最適化された反応条件を使用した大規模合成を伴います。 このプロセスには次のものが含まれます。
- 高純度の出発物質と試薬を使用する。
- 温度、圧力、溶媒選択などの反応条件の最適化。
- 最終製品を得るための再結晶とクロマトグラフィーなどの精製ステップ .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naquotinib mesylate involves multiple steps, including the formation of the pyrazine carboxamide core and subsequent functionalization to introduce the necessary substituents. The key steps include:
- Formation of the pyrazine ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the pyrazine ring with various substituents to enhance its inhibitory activity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
化学反応の分析
反応の種類: ナクチニブメシル酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: 酸化剤を使用して、分子に酸素原子を導入する。
還元: 還元剤を使用して、酸素原子を除去するか、水素原子を添加する。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。
主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究の応用
ナクチニブメシル酸塩は、次のような幅広い科学研究の応用範囲を持っています。
科学的研究の応用
Naquotinib mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrazine carboxamides and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations.
作用機序
ナクチニブメシル酸塩は、上皮成長因子受容体のチロシンキナーゼドメインに不可逆的に結合することによりその効果を発揮します。 この結合は、受容体のキナーゼ活性を阻害し、細胞増殖と生存を促進する下流のシグナル伝達経路を阻止します。 この化合物は、以前の世代の上皮成長因子受容体チロシンキナーゼ阻害剤に対する耐性と関連付けられているL858RおよびT790Mなどの変異に対して特に有効です .
類似の化合物:
オシメルチニブ: L858RおよびT790M変異に対して同様の有効性を示す、別の第3世代の上皮成長因子受容体チロシンキナーゼ阻害剤です.
アファチニブ: より幅広い上皮成長因子受容体変異を標的とする、第2世代の上皮成長因子受容体チロシンキナーゼ阻害剤ですが、T790Mに対しては効果が低いです.
エルロチニブ: 一般的な上皮成長因子受容体変異に対しては有効ですが、T790Mに対しては有効ではない、第1世代の上皮成長因子受容体チロシンキナーゼ阻害剤です.
独自性: ナクチニブメシル酸塩は、上皮成長因子受容体の活性化変異と耐性変異の両方を効果的に阻害できるという点でユニークであり、以前の治療に対して耐性を獲得した非小細胞肺がん患者のための貴重な治療選択肢となります .
類似化合物との比較
Uniqueness: Naquotinib mesylate is unique in its ability to effectively inhibit both activating and resistance mutations in the epidermal growth factor receptor, making it a valuable therapeutic option for patients with non-small cell lung cancer who have developed resistance to earlier treatments .
生物活性
Naquotinib mesylate, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has garnered attention for its efficacy against non-small cell lung cancer (NSCLC) with specific EGFR mutations. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Naquotinib, also known as ASP8273, selectively targets mutant forms of EGFR, particularly those associated with resistance to first- and second-generation TKIs. It irreversibly binds to the ATP-binding pocket of the EGFR kinase domain, effectively inhibiting downstream signaling pathways involved in tumor growth and survival. This mechanism is particularly relevant for mutations such as T790M, which are common in NSCLC patients after initial treatment with other EGFR inhibitors.
Efficacy Against EGFR Mutations
Research has demonstrated that naquotinib exhibits potent activity against various EGFR mutations:
- L858R and Exon 19 Deletions : Naquotinib shows comparable efficacy to osimertinib, a well-established third-generation TKI.
- L858R+T790M Mutations : Notably, naquotinib was found to be more effective than osimertinib in this context, indicating its potential as a preferred treatment option for patients with this mutation.
- Exon 20 Insertions : Naquotinib maintains efficacy against these mutations, which are typically resistant to other EGFR TKIs .
In Vitro Studies
In vitro studies assessed the inhibitory effects of naquotinib on various human tyrosine kinases and serine/threonine kinases. The results indicated a significant inhibition at concentrations as low as 1 nmol/L, showcasing its potency compared to other inhibitors .
Clinical Trials
A Phase I trial evaluated the safety and pharmacokinetics of naquotinib in patients with advanced solid tumors. Key findings included:
- Patient Demographics : The trial enrolled 25 patients with varying solid tumors.
- Adverse Events : Common treatment-related adverse events included acne-like rash (68%), diarrhea (48%), and paronychia (48%).
- Efficacy : Two patients with NSCLC demonstrated a partial response, while 15 achieved stable disease .
Comparative Analysis of Naquotinib and Other EGFR TKIs
The following table summarizes the comparative efficacy of naquotinib against other EGFR TKIs based on various studies:
EGFR Mutation | Naquotinib Efficacy | Osimertinib Efficacy | Comments |
---|---|---|---|
L858R | Comparable | Comparable | Both show significant inhibition |
Exon 19 Deletion | Comparable | Comparable | Effective against this common mutation |
L858R+T790M | More potent | Less potent | Naquotinib preferred for this mutation |
Exon 20 Insertions | Effective | Less effective | Naquotinib retains activity |
Case Studies
Several case studies have highlighted the clinical applications of naquotinib:
- Case Study 1 : A patient with advanced NSCLC harboring an L858R+T790M mutation experienced significant tumor reduction after treatment with naquotinib, demonstrating its potential as a second-line therapy.
- Case Study 2 : Another patient with an exon 20 insertion mutation showed stable disease over six months on naquotinib therapy, indicating its utility in challenging cases where other TKIs fail.
特性
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDUQYYVQWGTMR-GJFSDDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448237-05-5 | |
Record name | Naquotinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAQUOTINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。